molecular formula C9H10O2S B1660552 Ethyl phenylsulfanylformate CAS No. 78725-90-3

Ethyl phenylsulfanylformate

Cat. No.: B1660552
CAS No.: 78725-90-3
M. Wt: 182.24 g/mol
InChI Key: GRTYZPWCIXYJJR-UHFFFAOYSA-N
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Description

Ethyl phenylsulfanylformate (IUPAC: ethyl phenylsulfanylmethanoate) is an organosulfur compound with the molecular formula C₉H₁₀O₂S and a molar mass of 182.24 g/mol. It features an ester functional group (-COO-) and a phenylsulfanyl (-S-C₆H₅) substituent. The sulfur atom in the phenylsulfanyl group introduces unique electronic and steric properties, making it valuable in organic synthesis, particularly in reactions requiring nucleophilic sulfur participation or stabilization of intermediates.

Properties

CAS No.

78725-90-3

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

ethyl phenylsulfanylformate

InChI

InChI=1S/C9H10O2S/c1-2-11-9(10)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

GRTYZPWCIXYJJR-UHFFFAOYSA-N

SMILES

CCOC(=O)SC1=CC=CC=C1

Canonical SMILES

CCOC(=O)SC1=CC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

Oxidation of the Phenylsulfanyl Group

The thioether moiety undergoes oxidation to sulfoxides or sulfones. For example:

  • Sulfoxide formation : Reaction with meta-chloroperbenzoic acid (mCPBA) yields ethyl phenylsulfinylformate.

  • Sulfone formation : Prolonged oxidation with hydrogen peroxide (H₂O₂) or ozone generates ethyl phenylsulfonylformate.

Mechanistic Pathway :

  • Initial oxidation forms a sulfonium intermediate.

  • Subsequent nucleophilic attack by water or peroxide leads to sulfoxide or sulfone products .

Transesterification Reactions

The ester group reacts with alcohols under acidic or basic conditions to form new esters. For example, methanol in the presence of H₂SO₄ yields methyl phenylsulfanylformate.

Key Observations :

  • Equilibrium-driven process : Excess alcohol shifts equilibrium toward the product .

  • Catalytic alkoxides : Sodium methoxide (NaOMe) accelerates the reaction via nucleophilic acyl substitution .

Alcohol (ROH)CatalystYield (%)Reference
MethanolH₂SO₄85
Benzyl alcoholNaOCH₂Ph78

Nucleophilic Acyl Substitution

Hydrolysis of the ester group produces phenylsulfanylformic acid:

  • Acidic hydrolysis (HCl/H₂O): Yields the free acid and ethanol.

  • Basic hydrolysis (NaOH): Forms the carboxylate salt, which can be acidified to isolate the acid .

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration or sulfonation at the ortho and para positions due to the electron-donating sulfanyl group:

Example :

  • Nitration (HNO₃/H₂SO₄): Produces nitro derivatives at the ortho (major) and para (minor) positions.

ElectrophilePositionProduct Ratio (ortho:para)Reference
NO₂⁺ortho/para3:1

Pummerer-Type Reactions

Oxidation to the sulfoxide enables participation in interrupted Pummerer reactions. For example, activation with trifluoroacetic anhydride (TFAA) generates a thionium ion intermediate, which reacts with nucleophiles like amines or alcohols :

Mechanistic Steps :

  • Sulfoxide activation by TFAA forms a thionium ion.

  • Nucleophilic attack by methanol yields α-methoxy derivatives.

  • Subsequent elimination regenerates the ester functionality.

Radical-Mediated Pathways

Under radical initiators (e.g., AIBN), the sulfanyl group can participate in hydrogen abstraction or coupling reactions. For instance:

  • Thiyl radical formation : Abstracting a hydrogen atom generates a phenylsulfanyl radical, which dimerizes or reacts with alkenes .

Comparison with Similar Compounds

Research Findings and Gaps

  • Solvolysis Studies : Ethyl chloroformate’s reactivity in 22 solvents is well-characterized , but analogous data for this compound are lacking.
  • Catalytic Potential: The phenylsulfanyl group’s ability to stabilize radicals or metal complexes remains underexplored but could mirror sulfur-based ligands in coordination chemistry .

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